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molecular formula C8H7FO3 B8749773 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde

2-Fluoro-3-hydroxy-5-methoxybenzaldehyde

Cat. No. B8749773
M. Wt: 170.14 g/mol
InChI Key: BVPFCUADFTZQIN-UHFFFAOYSA-N
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Patent
US08436009B2

Procedure details

To a flask, tert-butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane (6.00 g, 23 mmol), N,N,N′,N″,N″-pentamethyldiethylenetriamine (4.87 g, 28 mmol), and tetrahydrofuran (48.0 mL) were added, and the resulting mixture was cooled to −72° C. under nitrogen atmosphere. To the solution, n-butyllithium (10.2 mL, 28 mmol, 2.76 M, in hexane) was added dropwise, and the resulting mixture was stirred at −56° C. for 3 hours. To the solution, a solution of N,N-dimethylformamide (3.42 g, 47 mmol) in tetrahydrofuran (6.0 mL) was added, and the resulting mixture was warmed to 10° C., after which water was added thereto, and the two-layer reaction solution was stirred overnight at room temperature. Heptane was added to the reaction mixture, and the aqueous layer was collected. Toluene was added to the aqueous layer. To the resulting mixture, 5 N hydrochloric acid was added to adjust the pH to 2, and the resulting mixture was extracted. The organic layer was washed with water and concentrated under reduced pressure, after which a mixture of toluene and ethyl acetate was added to the resulting concentration residue, and the resulting mixture was purified by suspension. The purified product obtained was filtered and dried to obtain the captioned compound (3.16 g) as a light brown solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Quantity
3.42 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Si]([O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[F:17])(C)C)(C)(C)C.CN(C)CCN(C)CCN(C)C.C([Li])CCC.CN(C)[CH:37]=[O:38]>O1CCCC1.CCCCCCC.O>[F:17][C:10]1[C:9]([OH:8])=[CH:14][C:13]([O:15][CH3:16])=[CH:12][C:11]=1[CH:37]=[O:38]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)OC)F
Name
Quantity
4.87 g
Type
reactant
Smiles
CN(CCN(CCN(C)C)C)C
Name
Quantity
48 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.42 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-72 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at −56° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was warmed to 10° C.
CUSTOM
Type
CUSTOM
Details
the two-layer reaction solution
STIRRING
Type
STIRRING
Details
was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the aqueous layer was collected
ADDITION
Type
ADDITION
Details
Toluene was added to the aqueous layer
ADDITION
Type
ADDITION
Details
To the resulting mixture, 5 N hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
after which a mixture of toluene and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the resulting concentration residue
CUSTOM
Type
CUSTOM
Details
the resulting mixture was purified by suspension
CUSTOM
Type
CUSTOM
Details
The purified product obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=O)C=C(C=C1O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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